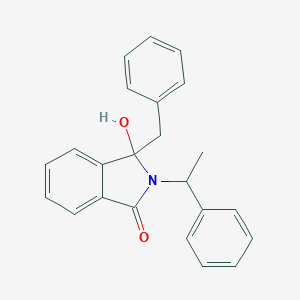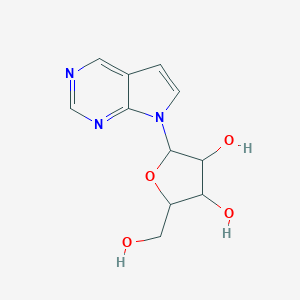
3,4,5-Trihydroxyphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxyphenylalanine (THP) is a natural product that is widely distributed in plants, animals, and microorganisms. It is also known as L-dopa, which is a precursor to the neurotransmitter dopamine. THP has been studied for its potential therapeutic applications in Parkinson's disease, depression, and other neurological disorders.
Applications De Recherche Scientifique
Enzyme Mechanisms and Aromatic Amino Acid Hydroxylation
Aromatic amino acid hydroxylases, including Phenylalanine hydroxylase (PheH), Tyrosine hydroxylase (TyrH), and Tryptophan hydroxylase (TrpH), play a critical role in the metabolism of aromatic amino acids. PheH is particularly significant in liver enzyme function, catalyzing the catabolism of excess phenylalanine to tyrosine. TyrH, found in the central nervous system and adrenal gland, is essential for catecholamine biosynthesis, forming dihydroxyphenylalanine (DOPA) from tyrosine. This pathway involves the hydroxylation of the side chain of an aromatic amino acid, where 3,4,5-Trihydroxyphenylalanine could be a relevant intermediate or product in these processes (Fitzpatrick, 2003).
Melanin Biosynthesis
3,4,5-Trihydroxyphenylalanine may play a role in melanin biosynthesis. The oxidation of this compound, along with 3,4-dihydroxyphenylalanine, can lead to the formation of different quinones, which are intermediates in melanin production. Studies have indicated that the oxidation of 2,4,5-trihydroxyphenylalanine proceeds through specific intermediates, distinct from those formed during the oxidation of 3,4-dihydroxyphenylalanine (Graham & Jeffs, 1977), (Mason, 1948).
Neurochemical Activity
3,4,5-Trihydroxyphenylalanine has been observed to interact with non-NMDA receptors in cortical neurons, indicating potential neurochemical activities. It has been shown to generate glutamatergic responses, suggesting that compounds related to catecholamine precursors, like DOPA, might have specific neurological effects (Aizenman et al., 1990).
Propriétés
Numéro CAS |
16032-83-0 |
|---|---|
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 |
Clé InChI |
KQZQZOQFUQXPLW-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
Synonymes |
3,4,5-TOPA 3,4,5-trihydroxyphenylalanine 3,5-dihydroxytyrosine 5-hydroxydopa 5-hydroxydopa hydrochloride 5-hydroxydopa, (L)-isomer 5-OH-dopa |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)




![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)





![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)